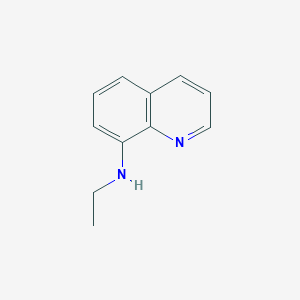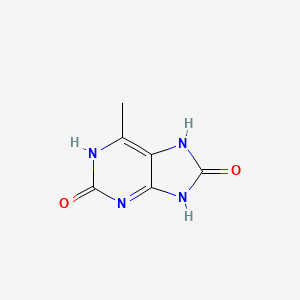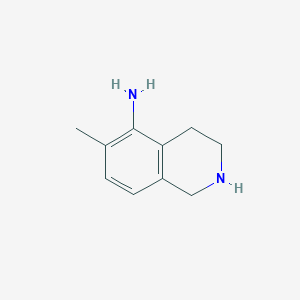
6-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine is a derivative of the tetrahydroisoquinoline (THIQ) class of compounds. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications . The structure of this compound includes a tetrahydroisoquinoline core with a methyl group at the 6th position and an amine group at the 5th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The specific conditions for synthesizing this compound would involve the use of a methyl-substituted phenylethylamine and appropriate reaction conditions to introduce the amine group at the 5th position.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Pictet-Spengler reactions with optimized conditions for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the amine group to an alkyl group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce alkylated tetrahydroisoquinolines .
Wissenschaftliche Forschungsanwendungen
6-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, providing neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound without the methyl and amine substitutions.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a methyl group at the 1st position.
6-Methyl-1,2,3,4-tetrahydroquinoline: A similar compound with a methyl group at the 6th position but lacking the amine group.
Uniqueness
6-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and amine groups allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C10H14N2 |
|---|---|
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
6-methyl-1,2,3,4-tetrahydroisoquinolin-5-amine |
InChI |
InChI=1S/C10H14N2/c1-7-2-3-8-6-12-5-4-9(8)10(7)11/h2-3,12H,4-6,11H2,1H3 |
InChI-Schlüssel |
YVRDIJDTPPBQKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(CNCC2)C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B11917196.png)
![5-Chloroimidazo[1,2-A]pyridin-2-amine](/img/structure/B11917204.png)

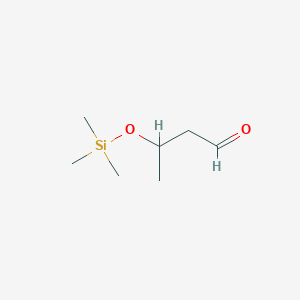


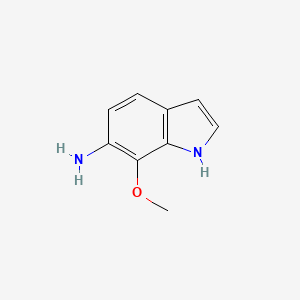
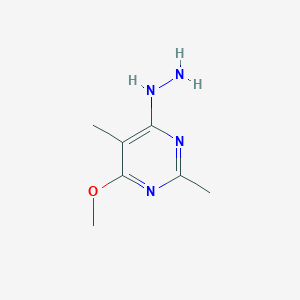
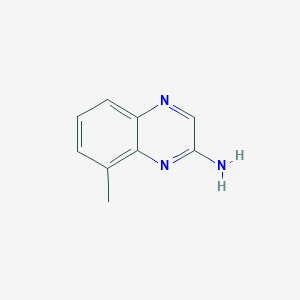

![1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanol](/img/structure/B11917254.png)

